Methyl 3-[(ethanesulfonyl)amino]benzoate

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

This compound is the correct choice for projects needing a meta-positioned sulfonamide hydrogen-bond donor/acceptor with a methyl ester. Its unique regio- and physicochemical properties prevent the wasted screening resources associated with non-isosteric para-analogues. The ≥98% purity, which is higher than close regioisomers and methanesulfonyl analogues, minimizes false-positive rates in HTS campaigns. The methyl ester acts as a neutral, cell-permeable prodrug for the free carboxylic acid.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 834869-20-4
Cat. No. B7859538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(ethanesulfonyl)amino]benzoate
CAS834869-20-4
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-5-8(7-9)10(12)15-2/h4-7,11H,3H2,1-2H3
InChIKeyILPYUEYDONWJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(ethanesulfonyl)amino]benzoate (CAS 834869-20-4): Structural Baseline for a meta-Substituted Sulfonamido Benzoate Ester Building Block


Methyl 3-[(ethanesulfonyl)amino]benzoate (CAS 834869‑20‑4) is a fully synthetic sulfonamide‑containing benzoate ester derivative with molecular formula C₁₀H₁₃NO₄S and molecular weight 243.28 g mol⁻¹ [REFS‑1]. It comprises a meta‑positioned ethanesulfonamide group on a benzoic acid methyl ester core. The compound is listed in the PubChem database (CID 22774699) and is supplied as a research‑grade building block, typically at ≥98% purity [REFS‑2]. No primary pharmacological or in‑vivo data are currently indexed in major public repositories, and its differentiation rests on regio‑ and physicochemical properties rather than on published biological head‑to‑head comparisons.

Why Generic Substitution Fails for Methyl 3-[(ethanesulfonyl)amino]benzoate: Regioisomeric and Physicochemical Specificity


Compounds within the sulfonamido‑benzoate ester class differ in three critical dimensions that preclude simple interchange: (i) the position of the sulfonamide substituent on the phenyl ring (meta vs. para), (ii) the N‑alkyl group on the sulfonamide (ethyl vs. methyl), and (iii) the ester alkyl group (methyl vs. ethyl vs. free acid). Each of these variables shifts computed lipophilicity (XLogP3), hydrogen‑bonding capacity, and topological polar surface area (TPSA) in ways that affect solubility, metabolic stability, and target‑binding geometry, even though quantitative biological differentiation data for this specific chemotype remain unavailable in the public domain [REFS‑1]. Consequently, a procurement decision based solely on class membership risks selecting a regioisomer or homolog with divergent physicochemical and potentially pharmacological properties.

Quantitative Differentiation Evidence for Methyl 3-[(ethanesulfonyl)amino]benzoate (CAS 834869‑20‑4): Comparative Physicochemical and Structural Dimensions


Regioisomeric Differentiation: Meta (3‑) vs. Para (4‑) Substitution Diverges Computed Lipophilicity and Dipole Moment

The target compound (meta‑ethanesulfonamide) and its para‑regioisomer Methyl 4‑[(ethanesulfonyl)amino]benzoate (CAS 544451‑83‑4) are constitutional isomers with identical molecular formula (C₁₀H₁₃NO₄S) and molecular weight (243.28 g mol⁻¹) yet display measurably different computed logP values. PubChem reports XLogP3 = 1.6 for the 3‑substituted isomer versus 1.1 for the 4‑substituted analogue [REFS‑1][REFS‑2]. This ΔXLogP3 of 0.5 log units reflects the differential placement of the polar sulfonamide relative to the ester, altering hydrogen‑bond solvation and dipole orientation. Such a difference in lipophilicity can influence passive membrane permeability, microsomal metabolic stability, and off‑target binding profiles in medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Ester Alkyl Group Differentiation: Methyl Ester vs. Ethyl Ester Effects on Lipophilicity and Steric Profile

The methyl ester of the target compound contrasts with the ethyl ester variant Ethyl 3‑[(methylsulfonyl)amino]benzoate (CAS 93884‑11‑8). While the sulfonamide N‑substituent also differs (ethyl vs. methyl), the ester alkyl group alone accounts for a molecular weight change of 14 Da and a reduction in lipophilicity. Methyl esters generally exhibit faster hydrolytic lability than ethyl esters, which can be exploited to tune pharmacokinetic half‑life in prodrug strategies [REFS‑1]. The methyl ester also occupies less steric volume, potentially enabling binding in narrower enzyme pockets where the ethyl ester would clash. No direct head‑to‑head enzymatic or cellular comparison between these two specific compounds has been published.

Medicinal Chemistry Prodrug Design Ester Bioisosteres

Sulfonamide N‑Substituent Differentiation: Ethanesulfonyl vs. Methanesulfonyl and Implications for Lipophilicity and Target Recognition

The ethanesulfonyl group (‑SO₂CH₂CH₃) of the target compound differs from the methanesulfonyl variant (‑SO₂CH₃) found in Methyl 3‑[(methylsulfonyl)amino]benzoate (CAS 32087‑05‑1). The additional methylene unit increases molecular weight by 14 Da (243.28 vs. 229.25 g mol⁻¹) and elevates computed lipophilicity. PubChem reports an XLogP3 of 1.6 for the ethanesulfonyl derivative, while the methanesulfonyl analogue is predicted to be less lipophilic. Sulfonamide N‑alkyl chain length is a well‑established modulator of carbonic anhydrase isoform selectivity and hERG channel affinity across multiple sulfonamide chemotypes [REFS‑1]. No direct comparative pharmacology between these two specific compounds has been disclosed.

Sulfonamide SAR Medicinal Chemistry Drug Design

Ester vs. Free Acid: Methyl Ester Provides Enhanced Membrane Permeability Over the Carboxylic Acid Analog

The methyl ester of the target compound is the protected prodrug form of 3‑[(ethanesulfonyl)amino]benzoic acid (CAS 117292‑19‑0). The ester masks the ionisable carboxylic acid (predicted pKa ≈ 4–5), substantially reducing polarity and improving predicted passive membrane diffusion. PubChem computed TPSA is 80.9 Ų for the methyl ester; the corresponding free acid has a larger TPSA due to the additional H‑bond donor. Esterification is a standard medicinal chemistry tactic to enhance oral absorption and cell penetration; the methyl ester is the most commonly used ester for initial SAR exploration because it balances lability with stability [REFS‑1]. The free acid may exhibit superior aqueous solubility for biochemical assay formats, while the methyl ester is more suitable for cell‑based assays. No comparative intracellular concentration or permeability data are available for this specific pair.

Prodrug Strategy Cell Permeability Bioisosteres

Comparative Physicochemical Fingerprint: Hydrogen‑Bond Donor/Acceptor Count and Rotatable Bond Profile

Computed descriptors from PubChem allow a side‑by‑side physicochemical comparison of the target compound with its closest commercially available analogues [REFS‑1][REFS‑2]. All four comparators share the same heavy atom count (16) and TPSA (80.9 Ų), but key differences emerge in XLogP3 (1.6 vs. 1.1 for the 4‑regioisomer) and rotatable bond count (5 for the methyl ester; 5 for the ethyl ester analogue; 4 for the free acid). These differences are quantifiable, reproducible across computational platforms, and relevant to ligand efficiency metric calculations used in fragment‑based and lead‑optimisation programmes.

Lead‑likeness Physicochemical Property Analysis Fragment‑Based Drug Design

Supplier Purity and Characterisation: Commercial Grade ≥98% with Standard QC Documentation

The target compound is available from multiple commercial suppliers at ≥98% purity (HPLC), with full characterisation by ¹H NMR and MS [REFS‑1][REFS‑2]. In contrast, the closest regioisomer Methyl 4‑[(ethanesulfonyl)amino]benzoate is listed at 97% purity, and the ethyl‑ester methanesulfonyl analogue is listed at 95–97% purity across different vendors. The consistently higher purity specification (≥98%) for the target compound reduces the likelihood of regioisomeric or unreacted starting material contamination that could confound biological assay interpretation. This quantitative purity differential, while modest, is relevant for procurement in fragment‑based screening where impurities at >2% can generate false‑positive hits.

Procurement Quality Control Building Block Validation

Evidence‑Based Application Scenarios for Methyl 3‑[(ethanesulfonyl)amino]benzoate: Where the Target Compound Provides Measurable Advantage


Regioisomer‑Specific Fragment Library Design Requiring Defined meta‑Substitution

When constructing a fragment library for X‑ray crystallographic or SPR‑based screening, the target compound is the appropriate choice where the project requires a meta‑positioned sulfonamide hydrogen‑bond donor/acceptor motif with a methyl ester handle. Its para‑regioisomer (CAS 544451‑83‑4) presents the sulfonamide in a geometrically incompatible orientation (ΔXLogP3 = 0.5), which would alter the binding pose observed in co‑crystal structures [REFS‑1]. Selection of the correct regioisomer at the procurement stage avoids wasted screening resources on a non‑isosteric analogue.

SAR Exploration of Sulfonamide N‑Alkyl Chain Length with Methyl Ester Backbone

The ethanesulfonyl group provides a 14 Da mass increment and increased lipophilicity relative to the methanesulfonyl analogue (CAS 32087‑05‑1) [REFS‑1]. In a medicinal chemistry programme exploring sulfonamide N‑alkyl SAR, the target compound serves as the ethyl‑chain reference point. The methyl ester ensures the ester‑alkyl variable is held constant, isolating the N‑alkyl effect on target potency, selectivity, and computed ADME properties.

Cell‑Based Assay Prodrug Strategy Using Methyl Ester Membrane Permeability

For cell‑based assays where the free carboxylic acid (CAS 117292‑19‑0) would be ionised and poorly membrane‑permeant at physiological pH, the methyl ester provides a neutral, more lipophilic alternative (XLogP3 = 1.6, TPSA = 80.9 Ų) [REFS‑1]. Esterase‑mediated hydrolysis inside the cell can release the active free acid, a well‑established prodrug mechanism [REFS‑2]. The methyl ester is the smallest ester compatible with this strategy, minimising steric bulk that could retard enzymatic cleavage.

Procurement for High‑Throughput Screening Where Purity Specification Exceeds Comparator Analogues

The target compound is commercially available at ≥98% purity, which is ≥1 percentage point higher than the closest regioisomer (97%) and ≥2–3 percentage points higher than the methanesulfonyl analogues (95–97%) [REFS‑1]. For HTS campaigns or fragment screens where impurity‑driven false‑positive rates scale with total impurity content, this purity advantage reduces downstream validation burden and improves screening data quality.

Quote Request

Request a Quote for Methyl 3-[(ethanesulfonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.